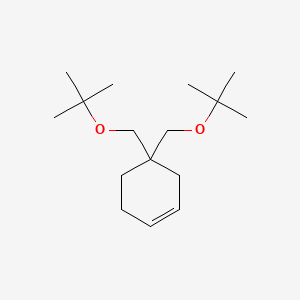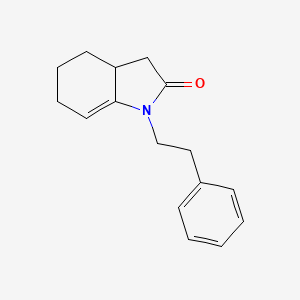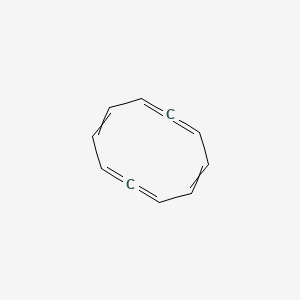
Cyclodeca-1,2,4,6,7,9-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodeca-1,2,4,6,7,9-hexaene is a fascinating organic compound characterized by its unique structure, consisting of a ten-membered carbon ring with six conjugated double bonds. This compound falls under the category of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. The study of this compound provides valuable insights into the properties and behaviors of medium-sized ring systems, making it a subject of interest in organic chemistry .
Preparation Methods
The synthesis of cyclodeca-1,2,4,6,7,9-hexaene involves several steps, often starting from simpler precursors. One common synthetic route includes the cyclization of linear polyenes under specific conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor using a transition metal catalyst. The reaction conditions typically involve high temperatures and inert atmospheres to prevent unwanted side reactions .
advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future .
Chemical Reactions Analysis
Cyclodeca-1,2,4,6,7,9-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclodecane.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in the formation of cyclodecane .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclodeca-1,2,4,6,7,9-hexaene involves its interactions with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer processes, making it a potential candidate for applications in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Cyclodeca-1,2,4,6,7,9-hexaene can be compared with other similar compounds, such as:
Cycloocta-1,3,5,7-tetraene: This compound has a smaller ring size and fewer double bonds, resulting in different chemical properties and reactivity.
Cyclododeca-1,3,5,7,9,11-hexaene: With a larger ring size, this compound exhibits different conformational and electronic properties compared to this compound.
Cyclonona-1,2,4,5,7,8-hexaene: This compound has a similar number of double bonds but a different ring size, leading to variations in stability and reactivity.
The uniqueness of this compound lies in its specific ring size and conjugation pattern, which contribute to its distinct chemical and physical properties .
Properties
CAS No. |
663599-31-3 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H |
InChI Key |
HVIPDMMFBOJNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C=CC=CC=C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



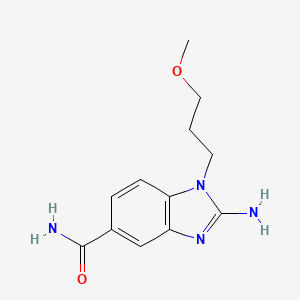

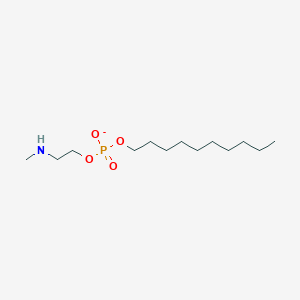
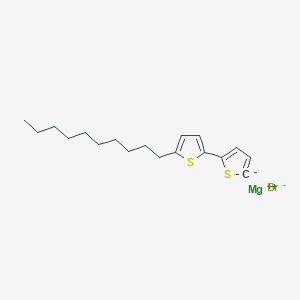
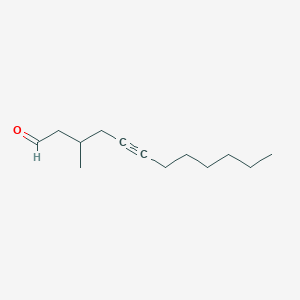
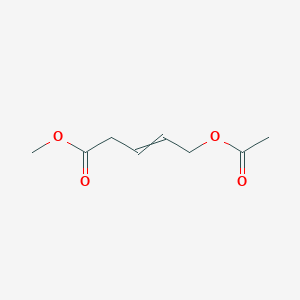
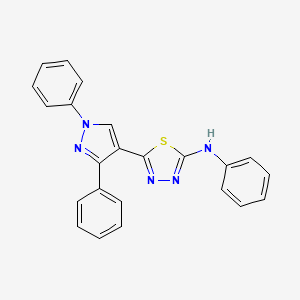
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
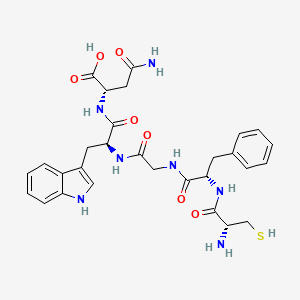
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
